Journal Name:Zeitschrift für Naturforschung A
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Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-02-10 , DOI: 10.1039/C5RA24684A
A new series of 3-(2-(benzylideneamino)thiazol-4-yl)-2H-chromen-2-ones has been synthesized. The structures of the compounds were established by means of 1H and 13C NMR spectroscopy. All compounds were evaluated for their potential to inhibit human recombinant ecto-nucleotidases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human and rat ecto-5′-nucleotidase (h-e5′NT & r-e5′NT). All the compounds were found to be potent and selective inhibitors of h-e5′NT, the most active h-e5′NT inhibitors were compounds 7a (IC50 = 0.25 ± 0.07 μM) and 7g (IC50 = 0.28 ± 0.05 μM). Most of the compounds were found to selectively inhibit h-TNAP over h-IAP, with inhibitory activities in the lower micromolar range. The most active h-TNAP inhibition was exhibited by compounds 7h and 7c (IC50 = 0.21 ± 0.04 μM and 0.22 ± 0.03, respectively), which is ≈91 times greater than the inhibitory activity of the standard inhibitor levamisole. Compound 7i was found to be the most potent h-IAP inhibitor (IC50 = 0.05 ± 0.001 μM), exhibiting ≈11 times greater selectivity for h-IAP over h-TNAP. Homology modeling, molecular docking and dynamics studies were carried out to determine the most plausible binding site interactions of potent inhibitors with ecto-nucleotidases.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2015-04-27 , DOI: 10.1039/C5RA05161D
A uniform carbon embedded nano-scale NaVPO4F precursor of 3–5 nm is fabricated by a hydrothermal method and using vitamin C as the carbon source and reducing agent, followed by a sintering process, the carbon embedded NaVPO4F precursors transformed into a kind of 3D porous interconnected NaVPO4F/C network. As a Na-ion battery cathode material, the NaVPO4F/C network obtained at 750 °C achieves a high discharge capacity of 121 mA h g−1 and the sample obtained at 800 °C shows a slightly lower discharge capacity of 101 mA h g−1, but better rate capability and long cycle life. These results indicate that the 3D porous NaVPO4F/C network not only improves the electronic conductivity of the active material, but also prevents the aggregation of particles, and its open porous structure allows electrolyte penetration, and reduces the diffusion path of the sodium ions, hence maximizing utilization of the electrochemically active NaVPO4F particles.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2013-11-04 , DOI: 10.1039/C3RA45796F
A potential fluorescent zinc(II) sensor was synthesized and its spectral profile was studied in aqueous solutions of increasing zinc(II) concentrations. Due to the inherent properties of its chromophore, the sensor exhibits a “turn on” response in solutions of nanomolar zinc(II) concentrations that turns to ratiometric, as zinc(II) ion concentrations reach micro/millimolar levels.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2021-04-13 , DOI: 10.1039/D1RA01558C
Monoclinic M-phase VO2 is a promising candidate for thermochromic materials due to its abrupt change in the near infrared (NIR) transmittance along with the metal-to-insulator transition (MIT) at a critical temperature ∼68 °C. However, low luminous transmittance (Tlum), poor solar energy modulation ability (ΔTsol), and high phase transition temperature (Tc) can limit the application of VO2 for smart windows. To overcome these limitations, 3D mesoporous structure can be employed in VO2 films. Herein, 3D mesoporous structures assembled from monoclinic M-phase VO2 nanoflakes with a pore size of about 2–10 nm were synthesized by a hydrothermal method using Ensete ventricosum fiber (EF) as a template followed by calcination at 450 °C. The prepared film exhibited excellent thermochromic performance with balanced Tlum = 67.3%, ΔTsol = 12.5%, and lowering Tc to 63.15 °C. This is because the 3D mesoporous structure can offer the uniform dispersion of VO2 nanoflakes in the film to enhance Tlum, ensure sufficient VO2 nanoflakes in the film for high ΔTsol and lower Tc. Therefore, this work can provide a green approach to synthesize 3D mesoporous structures assembled from monoclinic M-phase VO2 nanoflakes and promote their application in smart windows.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2018-12-19 , DOI: 10.1039/C8RA08869A
3D plum candy-like NiCoMnO4 microspheres have been prepared via ultrasonic spraying and subsequently wrapped by graphene through electrostatic self-assembly. The as-prepared NiCoMnO4 powders show hollow structures and NiCoMnO4@graphene exhibits excellent electrochemical performances in terms of rate performance and cycling stability, achieving a high reversible capacity of 844.6 mA h g−1 at a current density of 2000 mA g−1. After 50 cycles at 1000 mA g−1, NiCoMnO4@graphene delivers a reversible capacity of 1045.1 mA h g−1 while the pristine NiCoMnO4 only has a capacity of 143.4 mA h g−1. The hierarchical porous structure helps to facilitate electron transfer and Li-ion kinetic diffusion by shortening the Li-ion diffusion length, accommodating the mechanical stress and volume change during the Li-ion insertion/extraction processes. Analysis from the electrochemical performances reveals that the enhanced performances could be also attributed to the reduced charge-transfer resistance and enhanced Li-ion diffusion kinetics because of the graphene-coating. Moreover, Schottky electric field, due to the difference in work function between graphene and NiCoMnO4, might be favorable for the redox activity of the NiCoMnO4. In light of the excellent electrochemical performance and simple preparation, we believe that 3D plum candy-like NiCoMnO4@graphene composites are expected to be applied as a promising anode materials for high-performance lithium ion batteries.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-06-29 , DOI: 10.1039/C6RA11352D
The development of energy conversion and storage devices and the disposal of solid waste represent two major challenges for environmental sustainability. The development of many key sustainable energy technologies relies on fast oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) kinetics. However, both reactions are sluggish. In the present work, we address these two issues synergistically by fabricating Fe2O3 wrapped in P and S dual-doped graphitized carbon (Fe2O3/P–S-CG) from soiled baby diapers, whose disposal and recycling are beneficial to the environment. Electrochemical tests revealed that Fe2O3/P–S-GC has a significant catalytic activity towards both the ORR and OER in 0.1 M KOH. In particular, the difference between the ORR potential at 3 mA cm−2 and the OER potential at 10 mA cm−2 is as small as ∼0.86 V. This value is comparable to that of commercial precious metal-based catalysts. In addition, Fe2O3/P–S-GC exhibits a favorable catalytic durability, making it a promising bi-functional non-precious catalyst for the ORR and OER.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-07-20 , DOI: 10.1039/C6RA06368C
Cerasomes are a novel organic–inorganic hybrid material composed of spherical lipid bilayer vesicles with an internal aqueous compartment, which are similar to liposomes formed from phospholipids, with an inorganic silicate framework covering the vesicular surface. In this research, an anionic cerasome formed from N,N-dihexadecyl-N′-[(3-triethoxysilyl)propyl]urea was successfully prepared, and the cerasomes were characterized by scanning electron microscopy (SEM), behaving as a spherical-like structure. An electrochemical platform was constructed using a combination of the cerasomes and cholesterol oxidase (ChOx) on a glassy carbon electrode. Ultraviolet-visible (UV-vis) spectroscopy was used to monitor the assembly process and the electrochemical impedance spectroscopy (EIS) results demonstrated that ChOx had been successfully immobilized. The obtained enzyme-modified electrode exhibited both the effective direct electron transfer between the enzyme and electrode surface and the excellent electrochemical catalytic activity towards cholesterol with a wide linear range from 5.0 × 10−6 to 3.0 × 10−3 mol L−1 and a low detection limit 1.7 × 10−6 mol L−1 (S/N 3). The excellent catalytic performance of the modified electrode is attributed to the good biocompatibility of the cerasomes, which can provide a soft and morphologically stable interface for enzymatic immobilization, allowing the enzyme to retain its catalytic activity, along with their specific affinity (Km 0.139 mmol L−1) for water-insoluble cholesterol. The results indicate that cerasomes are useful as a platform for electrochemical sensing of cholesterol and have the potential to immobilize enzymes for bioelectrochemical applications.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2022-01-25 , DOI: 10.1039/D1RA07883F
An in-flight coalescence reactive inkjet printer has been developed to facilitate the in-air collision of two reactive microdroplets. This way precise volumes of reactive inks can be mixed and subsequently deposited on the substrate to produce the desired product by polymer synthesis and patterning in a single step. In this work, we validate the printer capabilities by fabrication of a series of 3D structures using an aliphatic polyurea system (isophorone diisocyanate IPDI and poly(propylene glycol) bis(2-aminopropyl ether) PEA-400). The influence of temperature and ink ratio on the material properties has been investigated. An increase in both IPDI and temperature facilitates the production of materials with higher Young's Modulus E and higher ultimate strength U. The possibility of printing different materials i.e. ductile (U = 2 MPa, εB = 450%), quasi-brittle (U = 14 MPa, εB = 350%), and brittle (U = 10 MPa, εB = 11%) by varying the printing process parameters using one set of inks has been presented. The anisotropy of the material properties arising from different printing directions is at the 20% level.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2014-06-23 , DOI: 10.1039/C4RA02822H
Three-dimensional (3D) printing is an effective technique for creating variable tactile patterns, such as braille, on planer cellulose paper for visually impaired persons. In this study, we fabricated printed tactile patterns in a size controllable manner with a fused deposition modeling 3D printer. It was demonstrated that the printed dots were adjusted according to size, thickness, shape as well as interfacial adhesion strength. After the polymeric tactile patterns were formed, the thermal reflow process was conducted on a hot plate as a post-processing step, showing significant improvement in surface smoothness because of the surface tension effect. Furthermore, the interfacial adhesion strength of the printed pattern on cellulose paper was enhanced by tightly bonding on the paper through uniformly reflowing filament melted into cellulose networks after thermal reflow. Compared with punched patterns formed on paper, the printed dots maintained their original shape without any damage caused to the pattern surfaces before or after the tribology test. Therefore, 3D printed tactile pattern with several advantages might be useful in helping visually impaired persons to enhance their sense of touch or to practice tactile recognition.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2019-09-16 , DOI: 10.1039/C9RA07198A
A bio-inspired synthesis of hybrid flavonoids from 2-hydroxylchalcone is described. Under the irradiation of 24 W CFL, 2-hydroxychalcone reacts with various nucleophiles to deliver structurally diverse hybrid flavonoids in good to excellent yields in the presence of a catalytic Brønsted acid. Moreover, moderate enantioselectivities could be obtained using a catalytic chiral phosphoric acid via counter anion directed addition. Based on mechanistic studies, the reaction is proposed to proceed via tandem double-bond isomerization/dehydrated cyclization of 2-hydroxychalcone to form a transient flavylium cation, which is in situ captured by nucleophiles to afford hybrid flavonoids.
Supplementary Information
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